molecular formula C8H9NO2 B1267525 3-(Pyridin-4-yl)propanoic acid CAS No. 6318-43-0

3-(Pyridin-4-yl)propanoic acid

Cat. No.: B1267525
CAS No.: 6318-43-0
M. Wt: 151.16 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propanoic acid, also known as 3-(4-pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, featuring a propanoic acid group attached to the fourth position of the pyridine ring. This compound is commonly used as a ligand in the formation of coordination polymers and has been studied for its crystal structure .

Biochemical Analysis

Biochemical Properties

3-(Pyridin-4-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to act as a bidentate chelating agent. It interacts with various metal ions such as silver (Ag), copper (Cu), and zinc (Zn) to form coordination polymers . Additionally, it has been used for the chelation of rare-earth ions like europium (Eu) and terbium (Tb), enhancing fluorescence in sol-gels . These interactions are crucial for the formation of stable complexes that can be utilized in various biochemical and industrial applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by interacting with metal ions, which can affect cell signaling pathways and gene expression. For instance, the chelation of metal ions by this compound can modulate the activity of metalloproteins and enzymes, thereby impacting cellular metabolism . These interactions can lead to changes in cellular processes such as oxidative stress response and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with metal ions and biomolecules. The compound acts as a chelating agent, forming stable complexes with metal ions, which can inhibit or activate enzymes depending on the nature of the interaction . This chelation process can lead to changes in gene expression and protein function, ultimately affecting cellular activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes . For example, its chelation of metal ions can affect the function of enzymes in the citric acid cycle and oxidative phosphorylation, leading to changes in energy production and cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects . Its localization and accumulation within cells are influenced by its interactions with metal ions and other biomolecules.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its presence in these compartments can influence various cellular processes, including enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Pyridin-4-yl)propanoic acid can be synthesized through various methods. One common approach involves the acylation of 3-pyridineethanol. This reaction typically requires the use of acylating agents such as acetic anhydride or acetyl chloride under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-pyridineacrylic acid. This process is carried out under high pressure and temperature, using catalysts such as palladium on carbon to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXGQYDHJZKQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283449
Record name 3-(pyridin-4-yl)propanoic acid
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-43-0
Record name 6318-43-0
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Record name 3-(pyridin-4-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-4-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 3-(4-pyridyl)-acrylic acid (25.0 g, 168 mmol) in 1:1 ethanol:THF (250 mL) was added 10% Pd(0)/C (2.50 g). The reaction vessel was placed under 110 psi of H2 until 1.0 equivalent of H2 had been consumed as indicated by a pressure drop in the reaction vessel. The mixture was then diluted with 1 L of hot methanol and filtered through celite, rinsing with hot methanol. The liquid obtained was concentrated in vacuo, affording 11.0 g (43% of 3-(4-pyridyl)-propionic acid. This material was dissolved in DMF (300 mL), and to this solution was added the aminochromanol intermediate from Example 1, Step L (12.0 g, 72.5 mmol), HOBT (11.7 g, 87.0 mmol), di-iso-propylethylamine (27.8 mL, 159 mmol) and HBTU (27.5 g, 72.5 mmol). After 2 hours at ambient temperature, the reaction was quenched with 0.5 N aqueous NaHCO3 (500 mL) and diluted with ethyl acetate (1 L). The organic layer was washed with 0.5 N NaHCO3 (300 mL×3), brine (300 mL), dried (MgSO4), and concentrated in vacuo, affording 13.2 g (61%) of the amide as a white solid. A portion of this material (2.27 g, 7.61 mmol) was dissolved in dichloromethane (100 mL), and 2-methoxypropene (3.64 mL, 38 mmol) was added, followed by camphorsulfonic acid (1.20 g, 5.17 mmol). After 3 hours at ambient temperature the reaction was quenched by the addition of 1.4 mL of triethylamine, and concentrated in vacuo. Purification by flash chromatography (3% methanol in ethyl acetate) afforded the title compound as a clear oil. 1H NMR (CDCl3, 400 MHz) 8.55 (d, 2H), 7.58 (s, 1H), 7.26 (m, 3H), 7.00 (d, 1H), 6.84 (t, 1H), 5.81 (s, 1h), 4.88 (s, 1H), 4.40 (d, 2H), 4.18 (m, 3H), 3.02 (m, 3H), 2.70 (m, 1H), 1.62 (s, 3H), 1.30 (s, 1H).
Quantity
25 g
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reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
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Pd(0)
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0 (± 1) mol
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250 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-pyridin-4-ylpropanoate (Method 2; 103.1 g, 576 mmol) in water (400 ml) and ethanol (20 ml) at room temperature was added potassium hydroxide (60 g, 1600 mmol). After 18 hours hydrochloric acid (100 ml) was added to give a white solid. Yield 62.8 g (73%). NMR 8.38 (d, 2H), 7.21 (d, 2H), 2.70 (t, 2H), 2.52 (t, 2H); m/z 152.2.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
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Quantity
400 mL
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reactant
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20 mL
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solvent
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100 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of ethyl 3-(pyridin-4-yl)propionate (17.14 g, 96 mmol; synthesized according to WO, A, 01/42244) in aqueous sodium hydroxide (2N, 100 ml) was heated under reflux for 1 hour, cooled, then adjusted pH 4 to 5 with conc. sulfuric acid, filtered to give precipitates which were washed with water, and then with hexane, and dried to afford 3-(pyridin-4-yl)propionic acid (10.15 g, 70%) as crystals.
Quantity
17.14 g
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reactant
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100 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 3-pyridin-4-ylpropanoate (Method 7; 103.1 g, 576 mmol) in water (400 ml) and EtOH (20 ml) at room temperature was added potassium hydroxide (60 g, 1600 mmol). After 18 hours hydrochloric acid (100 ml) was added to give a white solid 62.8 g (73%). NMR (300 MHz) 8.38 (d, 2H), 7.21 (d, 2H), 2.70 (t, 2H), 2.52 (t, 2H); m/z 152.2.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid and its connection to 3-(Pyridin-4-yl)propanoic acid?

A: (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid is a crucial intermediate in the multi-step synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one. This final product is a promising API (active pharmaceutical ingredient) currently under development. [] this compound serves as the starting material for the synthesis of this vital intermediate. []

Q2: How is (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid synthesized from this compound?

A: The synthesis involves an aldol addition reaction catalyzed by d-threonine aldolase enzymes. [] These enzymes facilitate the reaction between glycine and this compound (specifically, its aldehyde form: pyridine 4-carboxaldehyde), resulting in the formation of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid. [] This enzymatic approach offers high diastereo- and enantioselectivity, crucial for pharmaceutical applications. []

Q3: What makes the enzymatic synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid using d-threonine aldolase advantageous?

A3: This enzymatic method offers several advantages:

  • High selectivity: The d-threonine aldolase enzymes demonstrate high diastereo- and enantioselectivity, leading to the desired (2R,3S)-isomer with minimal impurities. []
  • Direct crystallization: The product crystallizes directly from the reaction mixture, simplifying isolation and purification while ensuring high purity. []
  • Efficiency and yield: This approach results in a high yield of the desired product, making it suitable for large-scale production. []

Q4: Have there been any investigations into the photophysical and electrochemical properties of this compound in the context of DNA interactions?

A: While the provided research focuses on the synthesis of (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid, other studies utilize a derivative of this compound to examine DNA interactions. A rhenium-based metal complex incorporating this compound, [Re(CO)3(dppz)(py′-OH)]+ (py′-OH = 3-(pyridin-4-yl)-propanoic acid), has been studied for its ability to oxidize DNA. [, ] This complex acts as a photooxidant upon irradiation, triggering long-range DNA-mediated charge transport (CT) that ultimately leads to guanine oxidation. [, ]

Q5: What insights have time-resolved spectroscopic studies provided about the mechanism of DNA oxidation by the rhenium complex containing this compound?

A: Time-resolved infrared (TRIR) and UV/visible spectroscopic studies have shed light on the photochemical processes involved in DNA oxidation by the rhenium complex. [] These studies revealed that:

  • Ultrafast charge injection: Upon excitation, the rhenium complex injects a charge into the DNA, leading to the formation of a reduced rhenium species and a guanine radical. []
  • Conformational dependence: While the initial charge injection is ultrafast, slower conformational changes in the DNA influence the accumulation of oxidative damage at guanine sites. []

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